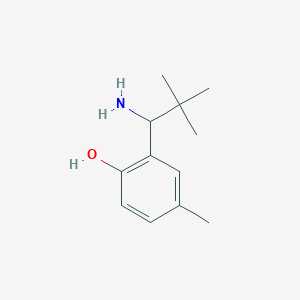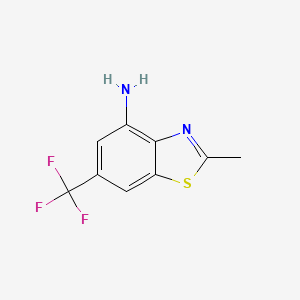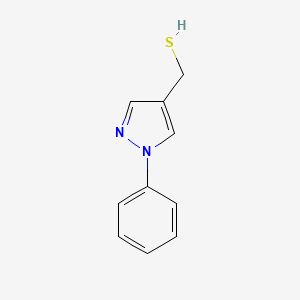
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol is an organic compound with a complex structure that includes both an amino group and a phenolic group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and phenolic groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or alkylated phenols.
科学的研究の応用
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the phenolic group can participate in various types of chemical interactions. These interactions can lead to changes in the activity of the target molecules, resulting in the observed effects.
類似化合物との比較
Similar Compounds
2-(1-Amino-2,2-dimethylpropyl)-4-pyridylmethanol: Similar structure but with a pyridyl group instead of a phenol group.
1-Amino-2,2-dimethylpropylphosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol is unique due to the presence of both an amino group and a phenolic group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2-(1-amino-2,2-dimethylpropyl)-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-5-6-10(14)9(7-8)11(13)12(2,3)4/h5-7,11,14H,13H2,1-4H3 |
InChIキー |
DGKWSZLFWJPQCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)

![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)



![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)


![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)



![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
